molecular formula C15H12N4O3S B2563020 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1324107-63-2

5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2563020
CAS No.: 1324107-63-2
M. Wt: 328.35
InChI Key: ZHDKNKXGCKQFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one: is an organic compound characterized by a unique chemical structure comprising a pyridinone core, an azetidine moiety, and a thiophene-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, beginning with the preparation of intermediate compounds. A common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor, followed by azetidine ring formation and subsequent attachment of the pyridinone moiety under specific reaction conditions, often requiring catalysts, controlled temperature, and pH conditions.

Industrial Production Methods: For large-scale production, methods must be optimized for yield, efficiency, and cost-effectiveness. This may involve continuous flow chemistry techniques, where the reactants are flowed through a reactor under precisely controlled conditions. Industrial synthesis could also leverage automated synthesis platforms to minimize human error and increase throughput.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including but not limited to:

  • Oxidation: Conversion of functional groups to higher oxidation states.

  • Reduction: Reduction of certain moieties, like nitro groups to amines.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the thiophene or pyridinone rings.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride might be used, depending on the specific reaction required. Catalysts such as palladium or platinum may also be employed, particularly for hydrogenation reactions.

Major Products Formed: Depending on the reactants and conditions, the major products can vary widely, leading to a range of derivatives that may exhibit different properties or activities.

Scientific Research Applications

Chemistry: This compound is valuable in medicinal chemistry for drug design and synthesis, serving as a scaffold for developing novel pharmaceuticals.

Biology: In biological research, it could be used to study its effects on cellular processes or as a probe to investigate specific biological pathways.

Industry: Industrial applications might encompass its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The biological activity of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one may involve its interaction with specific enzymes or receptors, leading to inhibition or activation of particular biochemical pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds like 5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one or 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine, this compound may exhibit unique properties or activities due to its specific structural configuration.

List of Similar Compounds

  • 5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one

  • 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine

There you go! An all-rounded dive into the fascinating world of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one.

Properties

IUPAC Name

5-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-12-4-3-9(6-16-12)15(21)19-7-10(8-19)14-17-13(18-22-14)11-2-1-5-23-11/h1-6,10H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDKNKXGCKQFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.